molecular formula C18H30N2 B12635121 N-(3-Methylbutyl)-1-(2-phenylethyl)piperidin-4-amine CAS No. 919511-42-5

N-(3-Methylbutyl)-1-(2-phenylethyl)piperidin-4-amine

Cat. No.: B12635121
CAS No.: 919511-42-5
M. Wt: 274.4 g/mol
InChI Key: RYQKFGBFRJLOQQ-UHFFFAOYSA-N
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Description

N-(3-Methylbutyl)-1-(2-phenylethyl)piperidin-4-amine is a chemical compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a piperidine ring substituted with a 3-methylbutyl group and a 2-phenylethyl group. Piperidine derivatives are known for their diverse pharmacological activities and are widely studied in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Methylbutyl)-1-(2-phenylethyl)piperidin-4-amine typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Substitution Reactions: The 3-methylbutyl and 2-phenylethyl groups are introduced through substitution reactions. These reactions often require specific reagents and catalysts to achieve the desired substitution pattern.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:

    Batch or Continuous Flow Reactors: To control reaction parameters and improve efficiency.

    Purification Techniques: Such as crystallization, distillation, or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-(3-Methylbutyl)-1-(2-phenylethyl)piperidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Catalysts: Transition metal catalysts like palladium or platinum may be used in certain reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions may introduce new functional groups.

Scientific Research Applications

N-(3-Methylbutyl)-1-(2-phenylethyl)piperidin-4-amine has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential pharmacological activities, including analgesic and anesthetic properties.

    Biological Research: The compound is used in studies related to receptor binding and neurotransmitter modulation.

    Industrial Applications: It may be used as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of N-(3-Methylbutyl)-1-(2-phenylethyl)piperidin-4-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways and targets depend on the specific context of its use.

Comparison with Similar Compounds

Similar Compounds

    N-(3-Methylbutyl)-1-(2-phenylethyl)piperidin-4-amine: shares structural similarities with other piperidine derivatives, such as fentanyl and its analogs.

    Fentanyl: Known for its potent analgesic properties.

    Mefentanyl: Another piperidine derivative with similar pharmacological activities.

Uniqueness

This compound is unique due to its specific substitution pattern, which may confer distinct pharmacological properties compared to other piperidine derivatives.

Properties

CAS No.

919511-42-5

Molecular Formula

C18H30N2

Molecular Weight

274.4 g/mol

IUPAC Name

N-(3-methylbutyl)-1-(2-phenylethyl)piperidin-4-amine

InChI

InChI=1S/C18H30N2/c1-16(2)8-12-19-18-10-14-20(15-11-18)13-9-17-6-4-3-5-7-17/h3-7,16,18-19H,8-15H2,1-2H3

InChI Key

RYQKFGBFRJLOQQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCNC1CCN(CC1)CCC2=CC=CC=C2

Origin of Product

United States

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